molecular formula C14H18N2O2 B5819096 4-(acetylamino)-N-cyclopentylbenzamide CAS No. 348615-16-7

4-(acetylamino)-N-cyclopentylbenzamide

Cat. No. B5819096
M. Wt: 246.30 g/mol
InChI Key: VYXRKQPPHPVQQU-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-cyclopentylbenzamide, also known as ACBC, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Scientific Research Applications

4-(acetylamino)-N-cyclopentylbenzamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In drug discovery, 4-(acetylamino)-N-cyclopentylbenzamide has been used as a scaffold for the design of novel compounds with improved pharmacological properties. In neuroscience, it has been used as a tool to study the role of specific receptors and enzymes in the brain.

Mechanism Of Action

The exact mechanism of action of 4-(acetylamino)-N-cyclopentylbenzamide is not fully understood. However, it is known to interact with several receptors and enzymes in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the acetylcholinesterase enzyme. These interactions are thought to modulate neurotransmitter signaling, leading to changes in neuronal activity and behavior.

Biochemical And Physiological Effects

4-(acetylamino)-N-cyclopentylbenzamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-(acetylamino)-N-cyclopentylbenzamide can inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased acetylcholine levels, which can enhance cognitive function. In vivo studies have shown that 4-(acetylamino)-N-cyclopentylbenzamide can improve memory and learning in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

4-(acetylamino)-N-cyclopentylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It is also highly soluble in organic solvents, which makes it easy to use in various assays. However, 4-(acetylamino)-N-cyclopentylbenzamide has some limitations as well. It has low water solubility, which can limit its use in aqueous systems. It also has low selectivity for specific receptors and enzymes, which can make it difficult to interpret its effects in complex biological systems.

Future Directions

There are several future directions for research on 4-(acetylamino)-N-cyclopentylbenzamide. One area of interest is the development of more selective 4-(acetylamino)-N-cyclopentylbenzamide derivatives that can target specific receptors and enzymes in the brain. Another area of interest is the investigation of 4-(acetylamino)-N-cyclopentylbenzamide's potential as a therapeutic agent for various neurological disorders. Finally, 4-(acetylamino)-N-cyclopentylbenzamide could be used as a tool to study the role of specific receptors and enzymes in the brain, which could lead to the discovery of new drug targets.

Synthesis Methods

The synthesis of 4-(acetylamino)-N-cyclopentylbenzamide involves a multi-step process that begins with the reaction of 4-cyanobenzoyl chloride with cyclopentylamine to form 4-(cyclopentylamino)benzamide. This intermediate product is then acetylated using acetic anhydride to obtain 4-(acetylamino)-N-cyclopentylbenzamide. The overall yield of this process is around 60%, and the purity of the final product can be improved through recrystallization.

properties

IUPAC Name

4-acetamido-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)15-13-8-6-11(7-9-13)14(18)16-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXRKQPPHPVQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357841
Record name 4-acetamido-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-cyclopentylbenzamide

CAS RN

348615-16-7
Record name 4-acetamido-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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